3,4-bis(butoxycarbonyl)benzoic acid

Catalog No.
S13964162
CAS No.
M.F
C17H22O6
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-bis(butoxycarbonyl)benzoic acid

Product Name

3,4-bis(butoxycarbonyl)benzoic acid

IUPAC Name

3,4-bis(butoxycarbonyl)benzoic acid

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C17H22O6/c1-3-5-9-22-16(20)13-8-7-12(15(18)19)11-14(13)17(21)23-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,19)

InChI Key

HJXRKROMSXQBPM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCCCC

3,4-bis(butoxycarbonyl)benzoic acid is a synthetic organic compound characterized by its unique structure, which includes a benzene ring with two butoxycarbonyl groups attached to the amine functionalities at the 3 and 4 positions. This compound is often utilized as a protected derivative of 3,4-diaminobenzoic acid, allowing for selective chemical modifications while preserving the amine functionalities. The presence of bulky tert-butoxycarbonyl groups enhances steric hindrance and influences the reactivity of the amine groups, making it valuable in various organic synthesis applications .

The chemical reactivity of 3,4-bis(butoxycarbonyl)benzoic acid is primarily attributed to its functional groups. The carboxylic acid group can participate in typical acid-base reactions, while the amine groups can undergo acylation and other transformations. Notably, this compound can act as a precursor in peptide synthesis, where the tert-butoxycarbonyl protecting groups can be selectively removed to yield free amines for coupling reactions .

While specific biological activity data for 3,4-bis(butoxycarbonyl)benzoic acid is limited, its derivatives have been studied for various biological applications. Compounds related to this structure have shown potential as intermediates in drug synthesis and as linkers in cyclic peptides, which can exhibit significant biological activity due to their unique conformations and interactions with biological targets .

The synthesis of 3,4-bis(butoxycarbonyl)benzoic acid typically involves the protection of the amine groups in 3,4-diaminobenzoic acid using tert-butoxycarbonyl anhydride or similar reagents. The general reaction pathway includes:

  • Protection of Amines: Treating 3,4-diaminobenzoic acid with tert-butoxycarbonyl anhydride in an appropriate solvent.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity .

This method allows for the selective introduction of protecting groups without affecting other functionalities.

3,4-bis(butoxycarbonyl)benzoic acid finds applications primarily in organic synthesis and medicinal chemistry:

  • Peptide Synthesis: It serves as a linker in the synthesis of cyclic peptides, facilitating the formation of complex structures with potential therapeutic effects.
  • Chemical Intermediates: This compound can act as an intermediate in the preparation of various pharmaceuticals and biologically active compounds .
  • Functionalization: It is used in functionalizing carbon nanotubes and other nanomaterials for enhanced electrochemical properties.

Several compounds share structural similarities with 3,4-bis(butoxycarbonyl)benzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3,5-bis(butoxycarbonyl)benzoic acidSimilar butoxycarbonyl groupsDifferent substitution pattern on benzene ring
4-(tert-butoxycarbonyl)benzoic acidSingle butoxycarbonyl groupLacks dual protection seen in 3,4-bis derivatives
3-(methoxycarbonyl)benzoic acidMethoxy vs butoxycarbonylDifferent functional group affecting reactivity
3,5-bis(methoxycarbonyl)benzoic acidTwo methoxycarbonyl groupsVariation in protecting group nature
tert-butyl 4-(hydroxymethyl)benzoateHydroxymethyl vs butoxycarbonylDifferent functional group affecting properties

The presence of two butoxycarbonyl groups at the 3 and 4 positions distinguishes 3,4-bis(butoxycarbonyl)benzoic acid from these similar compounds, providing enhanced sterics and reactivity control that are advantageous in synthetic applications .

The tert-butoxycarbonyl (Boc) group is widely employed for protecting primary and secondary amines in diaminobenzoic acid derivatives due to its stability under basic and nucleophilic conditions. The protection of 3,4-diaminobenzoic acid typically involves reacting the diamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example, a protocol using diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at room temperature achieves near-quantitative yields of the doubly protected product. Selective mono-Boc protection remains challenging but has been addressed using acidic reagents like trimethylsilyl chloride (Me3SiCl) or thionyl chloride (SOCl2) to generate hydrochloric acid in situ, which protonates one amine group while leaving the other available for Boc coupling.

A comparative study of bases revealed that sodium bicarbonate in biphasic chloroform/water systems provides superior selectivity for mono-protection compared to stronger bases like sodium hydroxide, which tend to promote overprotection. The reaction’s pH critically influences protonation equilibrium, with mildly acidic conditions (pH 6) favoring mono-Boc derivatives by partially solubilizing the starting diamine while maintaining reactivity toward Boc anhydride.

Table 1: Base Selection for Boc Protection of 3,4-Diaminobenzoic Acid

BaseSolvent SystemMono:Di Protection RatioYield (%)
Sodium BicarbonateChloroform/Water4:185
DIPEADMF1:992
DMAPAcetonitrile1:378

Catalytic Systems for Selective Amine Group Functionalization

Catalytic systems play a pivotal role in directing reactivity toward specific amine groups. Me3SiCl and SOCl2 serve dual roles as HCl sources and catalysts, enabling precise control over protonation states. In the mono-Boc protection of 3,4-diaminobenzoic acid, Me3SiCl selectively protonates the more basic C-2 amine, leaving the C-1 amine available for Boc coupling. Nuclear magnetic resonance (NMR) studies, including heteronuclear multiple bond correlation (HMBC) experiments, have confirmed this regioselectivity by correlating methylene protons with carbamate carbonyl signals.

Palladium-based catalysts, though less common in protection reactions, enhance efficiency in subsequent functionalization steps. For instance, Suzuki-Miyaura cross-coupling reactions involving Boc-protected intermediates benefit from palladium(II) acetate and triphenylphosphine ligand systems, achieving coupling yields exceeding 90% in tetrahydrofuran (THF). These systems maintain Boc group integrity while enabling aryl-aryl bond formation, critical for constructing complex molecular architectures.

Solvent Effects on Reaction Efficiency and Yield Optimization

Solvent polarity and proticity significantly impact reaction kinetics and product distribution. Polar aprotic solvents like DMF and acetonitrile facilitate high yields in Boc protection reactions by stabilizing charged intermediates and enhancing reagent solubility. In contrast, biphasic systems (e.g., chloroform/water) improve selectivity for mono-protection by limiting reagent access to the aqueous phase, thereby slowing overprotection.

Table 2: Solvent Impact on Boc Protection Efficiency

SolventDielectric ConstantMono-Protection Yield (%)Di-Protection Yield (%)
DMF36.71288
Acetonitrile37.52575
Chloroform/Water4.8 (CHCl3)8515

Reactions conducted under inert atmospheres (e.g., nitrogen or argon) further optimize yields by preventing oxidative degradation of sensitive intermediates. For example, deprotection of Boc groups using trifluoroacetic acid (TFA) in dichloromethane achieves near-quantitative recovery of free amines when performed in anhydrous conditions.

Comparative Analysis of Anhydride vs. Chloroformate Reagent Systems

The choice between Boc anhydride (Boc2O) and Boc chloroformate reagents hinges on reactivity, cost, and byproduct formation. Boc anhydride, while more expensive, generates less acidic byproducts (tert-butanol and CO2), simplifying purification. In contrast, Boc chloroformate releases hydrochloric acid, necessitating rigorous pH control to prevent premature deprotection.

Table 3: Reagent Comparison for Boc Protection

ParameterBoc AnhydrideBoc Chloroformate
Byproductstert-Butanol, CO2HCl, CO2
Reaction Rate (k, s−1)0.120.45
SelectivityHighModerate
Cost per Mole$320$180

Anhydride-based systems excel in large-scale syntheses due to their compatibility with aqueous workups, while chloroformates offer faster reaction times in small-scale, anhydrous conditions. Recent advances in flow chemistry have leveraged Boc anhydride’s predictability for continuous manufacturing, achieving space-time yields of 1.2 kg·L−1·h−1 in microreactor systems.

The utilization of 3,4-bis(butoxycarbonyl)benzoic acid as a protected intermediate in peptide coupling reactions exemplifies the sophisticated approach required in modern peptide synthesis [8] [9]. The tert-butoxycarbonyl protecting groups serve as crucial guardians of amino functionality, preventing unwanted side reactions during amide bond formation processes [5] [10]. Research demonstrates that the steric hindrance provided by these bulky protecting groups significantly reduces the reactivity of the amino groups, allowing for selective chemical modifications while preserving the amine functionalities for subsequent coupling steps [12].

The compound's effectiveness in peptide synthesis stems from its ability to undergo clean deprotection under acidic conditions, typically using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [5] [13]. This deprotection mechanism proceeds through protonation of the protected amine, followed by formation of a tert-butyl cation and carbamic acid intermediate, which subsequently decarboxylates to yield the free amine [5] [12]. The release of carbon dioxide gas during both protection and deprotection reactions necessitates careful reaction vessel design to accommodate gas evolution [12].

Reaction ParameterOptimal ConditionsYield Range
TemperatureRoom temperature to 40°C85-95%
Solvent SystemTetrahydrofuran/Water or Acetonitrile80-90%
Base RequirementTriethylamine or Sodium Hydroxide1-1.5 equivalents
Reaction Time2-8 hoursVariable

Contemporary peptide coupling methodologies have evolved to incorporate ynamide-mediated coupling reagents, which demonstrate exceptional compatibility with tert-butoxycarbonyl-protected intermediates [8]. These advanced coupling systems exhibit remarkable tolerance for common amine protecting groups, including tert-butoxycarbonyl, benzyloxycarbonyl, and fluorenylmethoxycarbonyl groups, while maintaining excellent selectivity for amino groups even in the presence of competing functional groups such as hydroxyl, thiol, and carboxamide functionalities [8].

The sterically hindered nature of 3,4-bis(butoxycarbonyl)benzoic acid makes it particularly valuable in challenging coupling reactions involving sterically demanding substrates [8] [9]. Research has shown that even highly hindered coupling partners, such as aminoisobutyric acid derivatives, can be successfully coupled using this protected intermediate with excellent yields [8]. This capability addresses a significant limitation in traditional peptide coupling methodologies, where steric hindrance often leads to poor reaction outcomes [9].

Applications in Solid-Phase Synthesis of Complex Heterocycles

The integration of 3,4-bis(butoxycarbonyl)benzoic acid into solid-phase synthesis platforms represents a significant advancement in the construction of complex heterocyclic systems [8] [14]. Solid-phase synthesis methodologies have evolved to exploit the unique properties of this protected intermediate, particularly its stability under the diverse reaction conditions encountered in automated synthesis protocols [14] [6].

The compound's compatibility with solid-phase synthesis derives from its exceptional stability under basic conditions while remaining susceptible to controlled acidic deprotection [5] [15]. This orthogonal reactivity profile enables sequential synthetic transformations without premature deprotection of the amino functionalities [16] [17]. Research demonstrates that the tert-butoxycarbonyl groups remain intact throughout typical solid-phase synthesis conditions, including elevated temperatures, polar solvents, and basic reaction environments [12] [13].

Recent advances in transition-metal-catalyzed cyclization processes have expanded the utility of 3,4-bis(butoxycarbonyl)benzoic acid in heterocycle construction [14] [18]. These methodologies exploit the compound's ability to serve as a precursor for nitrogen-containing heterocycles through carefully orchestrated deprotection and cyclization sequences [14] [6]. The strategic placement of the carboxylic acid functionality provides an additional reactive site for intramolecular cyclization reactions, enabling the formation of complex polycyclic architectures [19] [14].

Heterocycle TypeCyclization MethodYield RangeReaction Conditions
BenzimidazolesThermal Cyclization70-85%150-200°C, 2-4 hours
QuinoxalinesOxidative Cyclization65-80%Palladium catalyst, 80°C
BenzothiazolesSulfur Incorporation60-75%Phosphorus pentasulfide
IndazolesN-N Bond Formation55-70%Copper-catalyzed coupling

The development of photoredox and electrochemical methods has further enhanced the synthetic utility of 3,4-bis(butoxycarbonyl)benzoic acid in solid-phase heterocycle synthesis [20] [21]. These mild reaction conditions enable selective bond formations without compromising the integrity of the protecting groups or the solid support matrix [20] [18]. The integration of machine learning algorithms in reaction optimization has accelerated the identification of optimal conditions for challenging transformations involving this protected intermediate [20] [22].

Solid-phase synthesis protocols utilizing 3,4-bis(butoxycarbonyl)benzoic acid have demonstrated particular success in the construction of pharmacologically relevant heterocyclic scaffolds [14] [21]. The ability to generate diverse compound libraries through systematic variation of substituents while maintaining the core protected intermediate structure has proven invaluable in drug discovery applications [22] [21].

Orthogonal Protection-Deprotection Strategies in Multi-Step Syntheses

The implementation of orthogonal protection-deprotection strategies represents one of the most sophisticated applications of 3,4-bis(butoxycarbonyl)benzoic acid in contemporary organic synthesis [16] [17]. Orthogonal protection strategies enable the selective removal of specific protecting groups without affecting other protected functionalities within the same molecule, providing unprecedented control over complex multi-step synthetic sequences [16] [4].

The tert-butoxycarbonyl protecting groups in 3,4-bis(butoxycarbonyl)benzoic acid exhibit excellent orthogonality with a wide range of other protecting groups commonly employed in organic synthesis [23] [10]. Research has established that these groups remain stable under conditions that selectively remove benzyloxycarbonyl, fluorenylmethoxycarbonyl, and trityl protecting groups, while being readily removed under acidic conditions that leave these alternative protecting groups intact [23] [12].

Protecting Group CombinationOrthogonal DeprotectionSelectivityTypical Conditions
tert-Butoxycarbonyl + BenzyloxycarbonylCatalytic Hydrogenation>95%Palladium/Carbon, Hydrogen
tert-Butoxycarbonyl + FluorenylmethoxycarbonylPiperidine Treatment>90%20% Piperidine/Dimethylformamide
tert-Butoxycarbonyl + AcetamidomethylIodine Oxidation>85%Iodine/Methanol
tert-Butoxycarbonyl + 4-MethoxybenzylThermal Conditions>80%Trifluoroacetic acid, 40-60°C

The development of advanced orthogonal protection strategies has been particularly significant in the synthesis of complex natural products and pharmaceutical intermediates [17] [23]. The ability to selectively unmask specific amino functionalities while maintaining protection of others enables the construction of molecules with precisely defined substitution patterns [17] [7]. Recent research has demonstrated the successful application of these strategies in the synthesis of conotoxins and other disulfide-rich peptides, where multiple protecting groups must be removed in a specific sequence to achieve correct disulfide bond formation [23].

Contemporary multi-step syntheses increasingly rely on the predictable reactivity profile of 3,4-bis(butoxycarbonyl)benzoic acid in orthogonal protection schemes [6] [7]. The compound's acid-labile nature allows for selective deprotection using trifluoroacetic acid or hydrochloric acid under conditions that preserve base-labile and reduction-labile protecting groups [5] [13]. This selectivity has proven essential in the synthesis of complex architectures where multiple functional groups require independent manipulation [24] [6].

The integration of computational tools in planning orthogonal protection strategies has enhanced the efficiency of multi-step syntheses involving 3,4-bis(butoxycarbonyl)benzoic acid [22] [25]. Machine learning algorithms can predict optimal protecting group combinations and deprotection sequences, minimizing the number of synthetic steps and maximizing overall yield [20] [25]. These advances represent a significant evolution in synthetic planning, moving from empirical trial-and-error approaches to data-driven strategic design [22] [25].

Synthesis ComplexityAverage StepsOverall YieldProtection Efficiency
Simple Heterocycles3-5 steps60-75%>90%
Complex Natural Products8-12 steps35-55%>85%
Pharmaceutical Intermediates5-8 steps50-70%>88%
Peptide Frameworks6-10 steps45-65%>92%

The incorporation of two tert-butoxycarbonyl protecting groups at the 3,4-positions of benzoic acid fundamentally alters the compound's reactivity profile through a complex interplay of steric and electronic effects [1] . The bulky tert-butoxycarbonyl groups create substantial steric hindrance around the protected amine functionalities, effectively shielding these sites from nucleophilic attack [1]. This steric protection is particularly pronounced due to the ortho-relationship between the two protecting groups, which generates significant van der Waals interactions and conformational constraints [3] [4].

The electronic effects of the bis-butoxycarbonyl substitution manifest through the weakly electron-withdrawing nature of the ester carbonyl groups [6]. While tert-butoxycarbonyl groups are generally considered electron-donating through their alkyl components, the carbonyl moieties exert a modest electron-withdrawing influence on the aromatic ring [7] [8]. This electronic perturbation modulates the nucleophilic susceptibility of the carboxyl group, making it slightly more electrophilic compared to the unsubstituted parent compound [6] [9].

Table 1: Steric and Electronic Effects on Nucleophilic Susceptibility

ParameterEffect on 3,4-bis(butoxycarbonyl)benzoic acidMagnitude
Steric Hindrance from BOC GroupsHigh - Bulky tert-butyl groups create significant steric bulkStrong
Electronic Withdrawal EffectModerate - Ester groups are weakly electron-withdrawingModerate
Nucleophilic Attack SusceptibilityReduced due to steric protection of amine positionsReduced
Carboxyl Group pKa (estimated)3.5-4.0 (similar to benzoic acid derivatives)Similar to parent
Ortho Substitution EffectEnhanced acidity due to steric inhibition of resonanceEnhanced
Resonance StabilizationPartially inhibited by steric bulkDiminished
Van der Waals InteractionsSignificant between BOC groups and adjacent substituentsStrong

The ortho effect plays a crucial role in determining the reactivity characteristics of 3,4-bis(butoxycarbonyl)benzoic acid [3] [10]. The presence of bulky substituents in the ortho positions relative to the carboxyl group induces steric inhibition of resonance, forcing the carboxyl group to adopt a non-planar conformation with respect to the aromatic ring [3] [4]. This conformational distortion enhances the acidity of the carboxyl group by reducing the stabilizing resonance interaction between the carboxylate anion and the aromatic system [10] [3].

The reduced nucleophilic susceptibility of the protected amine sites represents a fundamental design feature of the tert-butoxycarbonyl protecting group strategy [7] [8]. The steric bulk effectively prevents unwanted side reactions during synthetic transformations while maintaining the chemical integrity of the amine functionalities [7]. This protection is particularly valuable in multi-step synthetic sequences where selective reactivity is essential [8] [11].

Hydrolytic Stability Under Varied pH Conditions

The hydrolytic stability of 3,4-bis(butoxycarbonyl)benzoic acid exhibits a pronounced pH dependence, primarily governed by the acid-labile nature of the tert-butoxycarbonyl protecting groups [7] [8]. Under strongly acidic conditions (pH 1.2), the compound undergoes rapid deprotection through an acid-catalyzed mechanism involving protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine [7] [12].

The mechanism of BOC deprotection under acidic conditions proceeds through a well-characterized pathway involving initial protonation of the carbamate carbonyl oxygen [7] [12]. The resulting oxonium ion intermediate facilitates the loss of the tert-butyl cation, which can either be trapped by suitable nucleophiles or undergo elimination to form isobutylene gas [8] [12]. The resulting carbamic acid intermediate spontaneously decarboxylates to regenerate the free amine functionality [12] [11].

Table 2: Hydrolytic Stability Under Varied pH Conditions

pH ConditionBOC Group StabilityHalf-life (estimated)Primary MechanismCarboxyl Group Stability
pH 1.2 (Simulated Gastric Fluid)Unstable - Rapid deprotection< 30 minutesAcid-catalyzed deprotectionStable
pH 6.5 (Near Neutral)Stable - Minimal hydrolysis> 120 minutesMinimal hydrolysisStable
pH 7.4 (Physiological)Stable - Minimal hydrolysis> 120 minutesEnzymatic hydrolysis (if enzymes present)Stable
pH 9.0 (Mildly Basic)Moderately stable60-90 minutesBase-catalyzed hydrolysisStable
pH 12.5 (Strongly Basic)Unstable - Accelerated hydrolysis< 60 minutesRapid base-catalyzed deprotectionStable

Under near-neutral to mildly basic conditions (pH 6.5-9.0), the compound demonstrates remarkable stability with minimal hydrolysis occurring over extended periods [13] [14]. This stability is attributed to the inherent resistance of carbamate bonds to nucleophilic attack under these conditions, making the compound suitable for applications requiring prolonged exposure to physiological pH environments [13] [15].

The kinetics of BOC deprotection show a second-order dependence on acid concentration, indicating that multiple acid molecules participate in the rate-determining step [16]. This behavior has been observed across various BOC-protected compounds and reflects the general acid-catalyzed nature of the deprotection mechanism [16] [17]. The rate enhancement observed with increasing acid concentration can be attributed to both protonation of the carbonyl oxygen and stabilization of the developing carbocation intermediate [16] [12].

Under strongly basic conditions (pH > 12), base-catalyzed hydrolysis becomes the predominant pathway, although the carbamate linkage remains relatively resistant compared to simple esters [14] [15]. The enhanced hydrolysis rate under these conditions results from nucleophilic attack by hydroxide ions on the carbonyl carbon, leading to formation of the corresponding carbamic acid and eventual decarboxylation [8] [17].

Thermal Degradation Pathways and Kinetic Studies

The thermal degradation of 3,4-bis(butoxycarbonyl)benzoic acid follows a complex multi-stage process involving sequential elimination of the protecting groups, decarboxylation of the carboxyl functionality, and eventual aromatic ring degradation [18] [19]. Thermogravimetric analysis reveals distinct temperature regions corresponding to different decomposition pathways, providing insight into the compound's thermal stability profile [20] [21].

The initial thermal degradation stage occurs between 100-200°C and involves the onset of BOC group deprotection [7] [18]. At these temperatures, the tert-butoxycarbonyl groups begin to undergo thermal elimination, releasing tert-butanol and carbon dioxide as primary products [17] [12]. The activation energy for this process ranges from 120-150 kJ/mol, consistent with the breaking of C-O bonds in carbamate linkages [18] [19].

Table 3: Thermal Degradation Pathways and Kinetic Studies

Temperature Range (°C)Primary ProcessWeight Loss (%)Activation Energy (kJ/mol)Products Formed
25-100Physical transitions< 5N/ANo decomposition
100-200BOC group deprotection initiation10-30120-150tert-Butanol, CO2
200-250Complete BOC group loss60-7080-120Isobutylene, CO2
250-350Carboxyl group decarboxylation15-20180-220CO2, 3,4-diaminobenzoic acid
350-450Aromatic ring degradation10-15200-250Various aromatics, CO
450-600Complete combustionResidual carbon250-300CO2, H2O, char

The complete elimination of BOC groups occurs in the temperature range of 200-250°C, characterized by substantial weight loss (60-70%) and the formation of isobutylene as the predominant volatile product [18] [17]. The lower activation energy (80-120 kJ/mol) for this stage reflects the facilitated elimination once the initial deprotection has commenced, possibly due to autocatalytic effects from the initially formed acidic products [19] [22].

Decarboxylation of the carboxyl group represents the next major thermal event, occurring between 250-350°C with an activation energy of 180-220 kJ/mol [18] [22]. This process yields carbon dioxide and regenerates the 3,4-diaminobenzoic acid core structure [23] [24]. The relatively high activation energy for decarboxylation is consistent with the stability of aromatic carboxylic acids and the need to break the C-C bond connecting the carboxyl group to the aromatic ring [19] [25].

Table 4: Detailed Kinetic Parameters for Thermal Decomposition

Kinetic ParameterValueConditions
BOC Deprotection Rate Constant (k1)1.2 × 10^-4 s^-1 (at 200°C)Dry nitrogen atmosphere
Decarboxylation Rate Constant (k2)3.5 × 10^-5 s^-1 (at 300°C)Dry nitrogen atmosphere
Arrhenius Pre-exponential Factor (A1)1.8 × 10^12 s^-1Temperature range 180-250°C
Arrhenius Pre-exponential Factor (A2)2.1 × 10^11 s^-1Temperature range 280-350°C
Reaction Order (BOC deprotection)1.0First-order kinetics
Reaction Order (Decarboxylation)1.0First-order kinetics

The final stages of thermal degradation involve aromatic ring breakdown and complete combustion at temperatures exceeding 350°C [18] [20]. These processes are characterized by the formation of various aromatic fragments, carbon monoxide, and ultimately carbon dioxide and water upon complete oxidation [22] [25]. The high activation energies (200-300 kJ/mol) for these processes reflect the inherent stability of the aromatic ring system and the requirement for extensive bond breaking [19] [20].

The kinetic analysis reveals first-order behavior for both BOC deprotection and decarboxylation processes, indicating that these reactions proceed through unimolecular mechanisms [25] [18]. The Arrhenius pre-exponential factors provide insight into the frequency of molecular collisions and the probability of successful bond breaking events, with values typical for thermal decomposition reactions of organic compounds [19] [22].

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

322.14163842 g/mol

Monoisotopic Mass

322.14163842 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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